Molecular Architecture: Unique 1,3,4,6-Tetrasubstitution Pattern vs. Other Isomers
The primary differentiation of 1,5-Dichloro-2,4-bis(methylsulfanyl)benzene is its unique 1,3,4,6-tetrasubstituted benzene core. This precise arrangement of two chloro and two methylthio groups is a key structural identifier and a determinant of its reactivity, distinguishing it from all other dichloro-bis(methylthio)benzene isomers [1]. No other analog shares this specific substitution geometry.
| Evidence Dimension | Substitution Pattern |
|---|---|
| Target Compound Data | 1,5-dichloro-2,4-bis(methylsulfanyl)benzene (1,3,4,6-tetrasubstitution pattern) |
| Comparator Or Baseline | Other dichloro-bis(methylthio)benzene isomers (e.g., 1,2-dichloro-3,5-bis(methylthio)benzene) |
| Quantified Difference | Isomeric structural difference |
| Conditions | IUPAC nomenclature and structural representation |
Why This Matters
For synthetic chemists, this unique topology dictates specific reactivity and regioselectivity in subsequent reactions, making it an irreplaceable intermediate for a targeted synthesis.
- [1] PubChem. (2025). Compound Summary for CID 71401672, Benzene, 1,5-dichloro-2,4-bis(methylthio)-. View Source
